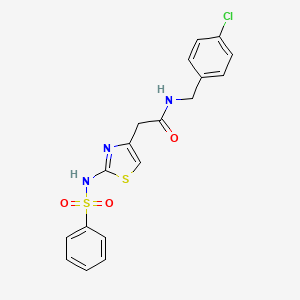

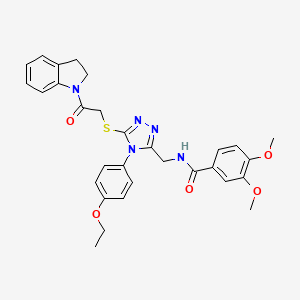

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of complex organic molecules featuring a triazole core, which is often found in compounds with various biological activities. This class includes molecules that have been studied for their potential as therapeutic agents due to their diverse chemical reactions and biological properties.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step organic reactions, starting from simpler precursors. A common approach for constructing such molecules involves acylation reactions, as demonstrated in the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide, where acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF was employed (Karabulut et al., 2014). This method could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this category is often determined using techniques such as NMR, X-ray diffraction, and DFT calculations. For instance, the molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide were explored through single crystal X-ray diffraction and DFT calculations, revealing insights into the effects of crystal packing and dimerization on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Triazole compounds are known for their versatility in chemical reactions, including cycloadditions, substitutions, and transformations facilitated by the nucleophilicity of the nitrogen atoms in the triazole ring. These reactions are foundational for modifying the structure and enhancing the biological activity of the molecules.

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and crystallinity, can be influenced by their molecular structure and intermolecular interactions. For example, the study of N-3-hydroxyphenyl-4-methoxybenzamide provided insight into how crystal packing affects the molecular conformation (Karabulut et al., 2014).

Scientific Research Applications

Antimicrobial and Antifungal Applications

A significant body of research on 1,2,4-triazole derivatives, including compounds with modifications similar to the subject compound, has demonstrated their potent antimicrobial and antifungal activities. For instance, compounds synthesized from 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety have been tested for their cytotoxicity against various cancer cell lines and exhibited selectivity towards cancer cells, indicating potential as antimetastatic candidates Šermukšnytė et al., 2022. Additionally, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing good or moderate activities against test microorganisms Bektaş et al., 2007.

Anticancer Applications

Research on the effects of 1,2,4-triazole derivatives on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids has identified compounds with significant cytotoxicity against melanoma cell lines, suggesting their potential as anticancer agents Šermukšnytė et al., 2022.

Synthesis of Novel Chemical Entities

The structural versatility of 1,2,4-triazole derivatives allows for the synthesis of new chemical entities with potential pharmaceutical applications. For example, the synthesis of novel 3,6-bis[1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole derivatives has been explored, showcasing the ability to create complex molecules that could be further investigated for various biological activities Dong & Wang, 2005.

properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N5O5S/c1-4-40-23-12-10-22(11-13-23)35-27(18-31-29(37)21-9-14-25(38-2)26(17-21)39-3)32-33-30(35)41-19-28(36)34-16-15-20-7-5-6-8-24(20)34/h5-14,17H,4,15-16,18-19H2,1-3H3,(H,31,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXBKKKUIOUUDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)

![2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole](/img/structure/B2496232.png)

![8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496235.png)

![N-(4-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2496237.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)

![Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2496242.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)